molecular formula C18H18Cl2N2O2 B11119502 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11119502
M. Wt: 365.2 g/mol
InChI Key: UBZWVHKUDUTMDP-UFFVCSGVSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C18H18Cl2N2O2. This compound is known for its unique structure, which includes a dichlorophenyl group and a phenoxyacetohydrazide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 2,3-dichlorobenzaldehyde with 2-[4-(propan-2-yl)phenoxy]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(2,5-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide lies in its specific dichlorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may result in unique interactions with molecular targets, leading to specific biological effects that are not observed with other similar compounds.

Properties

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-12(2)13-6-8-15(9-7-13)24-11-17(23)22-21-10-14-4-3-5-16(19)18(14)20/h3-10,12H,11H2,1-2H3,(H,22,23)/b21-10+

InChI Key

UBZWVHKUDUTMDP-UFFVCSGVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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